Bonducellin

Vue d'ensemble

Description

Bonducellin is a homoisoflavonoid compound found in the seeds and kernels of the plant Caesalpinia bonducella, which belongs to the Fabaceae family . This compound has been reported to possess various bioactive properties, including antioxidant, anti-bacterial, anti-inflammatory, anticancer, anti-estrogenic, and anti-androgenic activities . Due to its therapeutic potential, this compound has garnered significant interest in the fields of medicine and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bonducellin can be synthesized through chemical methods. One such method involves the use of 7-hydroxy-3-(4-methoxybenzylidene) chroman-4-one as a precursor . The synthesis process typically includes the following steps:

Preparation of the precursor: The precursor is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Formation of this compound: The precursor undergoes further chemical reactions, such as oxidation or reduction, to form this compound.

Industrial Production Methods

In addition to chemical synthesis, this compound can be produced through biotechnological methods. For instance, the use of plant cell and tissue culture techniques has been explored to enhance the production of this compound in Caesalpinia bonducella . This method involves the induction of leaf callus and the use of abiotic elicitors, such as glutathione and salicylic acid, to stimulate the biosynthesis of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Bonducellin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives may exhibit different bioactive properties compared to the parent compound.

Applications De Recherche Scientifique

Chemistry: Bonducellin is used as a model compound in the study of homoisoflavonoids and their chemical properties.

Biology: The compound’s bioactive properties make it a valuable tool in biological research, particularly in the study of its effects on cellular processes.

Medicine: this compound’s antioxidant, anti-bacterial, anti-inflammatory, and anticancer properties have been explored for potential therapeutic applications.

Mécanisme D'action

The mechanism of action of bonducellin involves its interaction with various molecular targets and pathways . For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, this compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.

Comparaison Avec Des Composés Similaires

Bonducellin is part of the homoisoflavonoid family, which includes other compounds such as sappanone A, 2’-methoxythis compound, and isothis compound . Compared to these similar compounds, this compound is unique due to its specific bioactive properties and therapeutic potential. The structural differences among these compounds contribute to their distinct biological activities and applications.

List of Similar Compounds

- Sappanone A

- 2’-Methoxythis compound

- Isothis compound

Activité Biologique

Bonducellin, a homoisoflavonoid isolated from the plant Caesalpinia bonducella (L.) Roxb., has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant effects. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

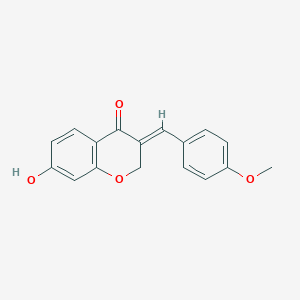

Chemical Structure and Properties

This compound is chemically classified as a homoisoflavonoid with the molecular formula . Its structure is pivotal in determining its biological activity, influencing interactions with various biological targets.

Sources of this compound

This compound is primarily extracted from different parts of Caesalpinia bonducella, including leaves, stems, flowers, and seeds. The concentration of this compound varies significantly across these plant organs and developmental stages. For instance, the highest concentration was found in flowering shoots at dry weight (DW) .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study involving molecular docking simulations indicated strong interactions between this compound and cancer-related proteins such as tyrosine kinase (TK), vascular endothelial growth factor (VEGF), and matrix metalloproteinases (MMP) . The binding affinities observed ranged from to , suggesting potential as a lead compound for cancer therapeutics.

Table 1: Binding Affinity of this compound with Cancer Target Proteins

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| VEGF | -7.0 |

| TK | -10.3 |

| MMP | -8.8 |

The study also reported that this compound induced apoptosis in cancer cells by upregulating pro-apoptotic factors like Bax and activating poly(ADP-ribose) polymerase (PARP) .

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties, particularly as an efflux pump inhibitor against mycobacteria, which is crucial for combating tuberculosis . This property enhances the efficacy of existing antibiotics by preventing bacterial resistance mechanisms.

Antioxidant Activity

The antioxidant capacity of this compound contributes to its therapeutic potential. A review highlighted that extracts from Caesalpinia bonducella exhibited significant antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

- Quantification Study : A detailed quantification study using High-Performance Liquid Chromatography (HPLC) revealed varying concentrations of this compound across different plant organs and developmental stages. The study emphasized the importance of selecting appropriate plant parts for extraction to maximize yield without overexploitation .

- In Silico Analysis : Another study utilized computational methods to assess the pharmacokinetic and pharmacodynamic properties of isolated phytochemicals from C. bonduc. The findings suggested that these compounds could be developed as new anti-cancer drugs due to their favorable interaction profiles with target proteins .

- Antitumor Activity : Research on the antitumor effects of methanolic extracts from C. bonducella demonstrated significant inhibition of tumor growth in murine models, enhancing the lifespan of hosts bearing tumors .

Propriétés

IUPAC Name |

(3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQSYZMPSWHYMW-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.